molecular formula C16H18N6O4 B2943295 N-(4-((2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide CAS No. 1421500-69-7

N-(4-((2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide

Cat. No. B2943295
CAS RN: 1421500-69-7
M. Wt: 358.358
InChI Key: YOZRLZIUYVBVAI-UHFFFAOYSA-N
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Description

N-(4-((2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide is a useful research compound. Its molecular formula is C16H18N6O4 and its molecular weight is 358.358. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Mechanisms

N-(4-((2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide is involved in various chemical synthesis processes. For instance, reactions involving ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates and thiourea in dimethylformamide undergo rearrangements leading to the formation of formamides with confirmed structures through X-ray analysis. This reaction mechanism is a key area of study in chemical synthesis and involves complex transformations (Ledenyova et al., 2018).

Anticancer and Antimicrobial Properties

Compounds related to this compound have demonstrated notable anticancer and antimicrobial properties. Research has shown that certain carboxamide derivatives exhibit potent cytotoxicity against various cancer cell lines, including murine leukemia and human leukemia cell lines. These compounds have been tested for their growth-inhibitory properties, revealing their potential in cancer treatment (Deady et al., 2003). Moreover, novel analogs of pyrazol-5-ones have shown promising antibacterial activity, especially against specific strains of bacteria, highlighting their potential in combating microbial infections (Palkar et al., 2017).

Structural and Analytical Characterization

The synthesis and characterization of related research chemicals, such as N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide, have been explored. These studies involve extensive analytical characterization, including chromatographic, spectroscopic, mass spectrometric analyses, and crystal structure analysis. Such research aids in understanding the properties and potential applications of these compounds (McLaughlin et al., 2016).

Synthetic Methodologies

The compound also plays a role in the development of synthetic methodologies. For example, the one-pot synthesis of 3-methylisoxazole-5-carboxamides and related compounds demonstrates the compound's involvement in creating diverse chemical structures. These methodologies are crucial in the field of organic synthesis, providing pathways to synthesize novel compounds with potential therapeutic applications (Martins et al., 2002).

properties

IUPAC Name

N-[4-[2-(3,5-dimethylpyrazol-1-yl)ethylcarbamoyl]-1,3-oxazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O4/c1-9-6-10(2)22(20-9)5-4-17-14(23)13-8-25-16(18-13)19-15(24)12-7-11(3)26-21-12/h6-8H,4-5H2,1-3H3,(H,17,23)(H,18,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOZRLZIUYVBVAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)C2=COC(=N2)NC(=O)C3=NOC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.